molecular formula C20H22N2O B8751932 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one

1-(1-benzylpiperidin-4-yl)-3H-indol-2-one

Cat. No.: B8751932
M. Wt: 306.4 g/mol
InChI Key: ZRIOIQJUIUJPED-UHFFFAOYSA-N
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Description

1-(1-benzylpiperidin-4-yl)-3H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines the indoline and piperidine moieties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one typically involves the reaction of indoline-2-one with 1-benzylpiperidine. One common method includes the use of a base such as sodium hydride to deprotonate the indoline-2-one, followed by nucleophilic substitution with 1-benzylpiperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indoline derivatives.

    Substitution: Formation of halogenated indoline derivatives.

Scientific Research Applications

1-(1-benzylpiperidin-4-yl)-3H-indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as acetylcholine esterase, which plays a role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, the compound may interact with various receptors and ion channels, modulating their activity and contributing to its overall pharmacological effects .

Comparison with Similar Compounds

    1-Benzylpiperidine: Shares the piperidine moiety but lacks the indoline structure.

    Indoline-2-one: Contains the indoline structure but lacks the piperidine moiety.

    1-Benzyl-1H-indole: Similar indole structure but different substitution pattern.

Uniqueness: 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one is unique due to its combined indoline and piperidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3H-indol-2-one

InChI

InChI=1S/C20H22N2O/c23-20-14-17-8-4-5-9-19(17)22(20)18-10-12-21(13-11-18)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2

InChI Key

ZRIOIQJUIUJPED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(=O)CC3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 200 ml of methanol containing 2-aminophenylacetic acid (13.8 mmole), 1.82 ml (15.2 mmole) 1-benzyl-4-piperidone, and 4 ml acetic acid was added 20 g of 3 Angstrom molecular sieves and 1.91 g (30.4 mmole) of sodium triacetoxyborohydride at room temperature. The reaction mixture was protected from moisture and stirred overnight. After 12 hours, an additional 500 mg of sodium triacetoxyborohydride was added and stirring was continued for 4 hours more. Saturated sodium bicarbonate solution was added and most of the methanol was removed under reduced pressure. The aqueous solution was neutralized with acetic acid and extracted with ethyl acetate solution. The combined extracts were dried (sodium sulfate) and concentrated. Chromatography of the crude reaction product on silica gel (chloroform-methanol-concentrated ammonium hydroxide elution, 96:4:0.4, v/v) afforded 296 mg of a waxy solid. This material was dissolved in a solution of methanol and ether and treated with HCl gas. The resulting precipitate was collected, washed with ether and dried to give the title compound as a solid: m.p. 266°-270° C.
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500 mg
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